3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid
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Overview
Description
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives These compounds are known for their significant biological activities, particularly as inhibitors of protein kinases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the pyrrolo[2,3-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an inhibitor of protein kinases, which are enzymes that play crucial roles in cell signaling and regulation. This makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential to treat various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Its ability to inhibit specific protein kinases makes it a promising drug candidate.
Industry
Industrially, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid involves the inhibition of protein kinases. These enzymes are responsible for the phosphorylation of proteins, a process that regulates various cellular activities. By inhibiting these kinases, the compound can modulate cell signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(3R,4R)-4-methyl piperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
What sets 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid apart is its specific substitution pattern and the presence of the oxopropanoic acid group. These features contribute to its unique biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H21N5O3 |
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Molecular Weight |
331.37 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C16H21N5O3/c1-10-4-6-21(13(22)7-14(23)24)8-12(10)20(2)16-11-3-5-17-15(11)18-9-19-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H,23,24)(H,17,18,19)/t10-,12+/m1/s1 |
InChI Key |
NMGRKBVNLVHWSQ-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)O |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)O |
Origin of Product |
United States |
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